molecular formula C14H18N4O4S B2818667 (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034522-64-8

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2818667
CAS No.: 2034522-64-8
M. Wt: 338.38
InChI Key: ZGZFDVXCOMQHOQ-UHFFFAOYSA-N
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Description

The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that features multiple functional groups, including an imidazole ring, a sulfonyl group, a piperidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The piperidine ring is then incorporated through nucleophilic substitution reactions. Finally, the isoxazole ring is introduced via cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and isoxazole rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against various diseases, including infections, cancer, and neurological disorders. Researchers aim to develop it into a drug candidate through extensive preclinical and clinical studies.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability, conductivity, and biocompatibility.

Comparison with Similar Compounds

Similar Compounds

  • (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications. The presence of both imidazole and isoxazole rings allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-10-9-12(16-22-10)13(19)18-6-3-11(4-7-18)23(20,21)14-15-5-8-17(14)2/h5,8-9,11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZFDVXCOMQHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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